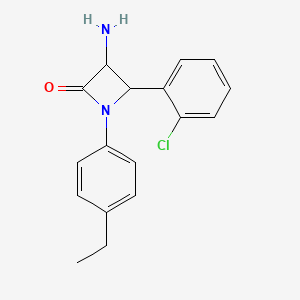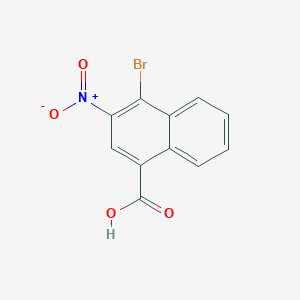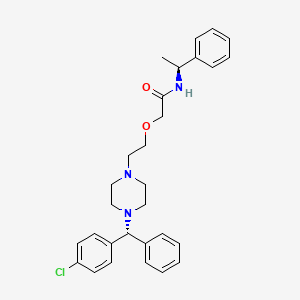
N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is a chemical compound with the molecular formula C18H16N2O2 It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 2-methyl-3-formylchromone and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for detecting heavy metal ions.
Medicine: Research indicates potential antimicrobial and antioxidant activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to heavy metal ions, causing a change in fluorescence that can be detected using spectroscopic methods . The exact pathways and molecular targets can vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N’-((1H-indol-3-yl)methylene)nicotinohydrazide: This compound is similar in structure but contains an indole moiety instead of a chromenyl group.
(E)-3,4,5-tris(benzyloxy)-N’-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)benzohydrazide: Another derivative with additional functional groups that enhance its properties.
Uniqueness
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is unique due to its specific chromenyl structure, which imparts distinct fluorescence properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Propiedades
Número CAS |
372495-07-3 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(11-15-9-5-6-10-17(15)22-13)12-19-20-18(21)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)/b19-12+ |
Clave InChI |
IXCVBMIORIGEMC-XDHOZWIPSA-N |
SMILES isomérico |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
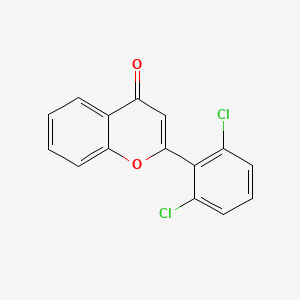
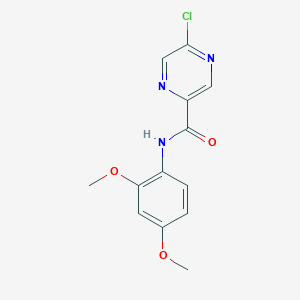
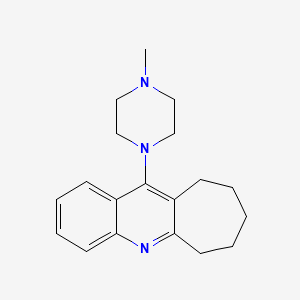
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
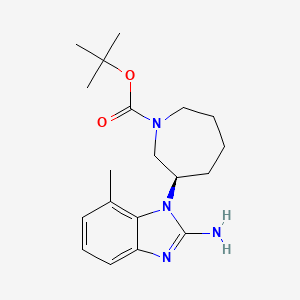
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

